molecular formula C12H11NO2 B8451853 3-(1-Cyanocyclobutyl)benzoic acid

3-(1-Cyanocyclobutyl)benzoic acid

Cat. No.: B8451853
M. Wt: 201.22 g/mol
InChI Key: WDHPJPGQAFGCTC-UHFFFAOYSA-N
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Description

3-(1-Cyanocyclobutyl)benzoic acid is a benzoic acid derivative featuring a cyclobutane ring substituted with a cyano group at the 1-position, attached to the benzene ring at the meta (3-) position. Below, we compare it to structurally related compounds from published studies to infer its properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-(1-cyanocyclobutyl)benzoic acid

InChI

InChI=1S/C12H11NO2/c13-8-12(5-2-6-12)10-4-1-3-9(7-10)11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15)

InChI Key

WDHPJPGQAFGCTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-(1-Cyanocyclobutyl)benzoic acid exhibits significant biological activity, particularly in modulating enzyme functions and interacting with specific receptors. Its structural attributes allow it to participate in various biochemical pathways, potentially influencing cellular processes related to cancer. For instance, compounds similar to this have been studied for their effects on cancer cell lines, suggesting potential anticancer properties due to their ability to inhibit pathways involved in tumor growth and metastasis .

Mechanism of Action
The compound is noted for its role as a B-Raf inhibitor, which is crucial in the treatment of neoplastic diseases. The B-Raf protein is part of the MAPK signaling pathway, which regulates cell division and differentiation; thus, inhibiting this pathway can lead to reduced cancer cell proliferation .

Biochemical Applications

Enzyme Modulation
this compound has been shown to interact with various enzymes and proteins, making it a candidate for studies on enzyme inhibition and modulation. Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate these interactions, providing insights into how this compound can modulate biological functions at the molecular level .

Binding Studies
Interaction studies have focused on the binding capabilities of this compound with proteins involved in cancer progression. Modifications to the compound have been explored to enhance its binding affinity to target proteins, which could lead to more effective therapeutic agents.

Synthetic Chemistry

Synthesis Pathways
The synthesis of this compound typically involves several steps that include the introduction of the cyanocyclobutyl group onto a benzoic acid framework. This synthetic route is crucial for developing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .

Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
3-(Cyanomethyl)benzoic acidContains a cyanomethyl groupDifferent reactivity patterns due to the methyl substitution
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamideFluorinated benzamide derivativeEnhanced electronic properties due to fluorine atoms
N-(1-Cyanocyclobutyl)-2-chloro-3-(trifluoromethyl)benzamideChlorinated variantDifferent reactivity profiles due to chlorine substitution

Comparison with Similar Compounds

Structural and Substituent Effects

2-(2,2-Dicyano-1-methylethenyl)benzoic Acid (1a)
  • Substituent: A bulky dicyano-ethenyl group at the ortho (2-) position.
  • Steric/Electronic Effects: The dicyano group is strongly electron-withdrawing, increasing acidity (pKa likely lower than unsubstituted benzoic acid). Steric hindrance from the ethenyl group restricts rotation, leading to atropisomerism in solution and solid states .
  • Crystal Structure: Forms non-centrosymmetric hydrogen-bonded dimers with O–H···O bond lengths of 2.685(3) Å (orthorhombic space group P2$_1$2$_1$2) .
3-(2,2-Dicyano-1-methylethenyl)thiophene-2-carboxylic Acid (Compound 2)
  • Substituent: Dicyano-ethenyl group attached to a thiophene ring at the 3-position.
  • Steric/Electronic Effects: The thiophene ring enhances conjugation compared to benzene, but the dicyano group’s electron-withdrawing effect dominates. Larger bond angles due to the five-membered ring .
  • Crystal Structure: Forms similar non-centrosymmetric dimers with O–H···O bonds (2.610(1) Å and 2.604(2) Å) .
3-(1-Cyanocyclobutyl)benzoic Acid (Hypothetical Comparison)
  • Substituent: A strained cyclobutyl ring with a cyano group at the meta position.
  • Steric/Electronic Effects: Moderate electron-withdrawing effect (less pronounced than dicyano groups). Cyclobutane’s strain may reduce rotational freedom but to a lesser extent than dicyano-ethenyl substituents. Atropisomerism is less likely compared to 1a.

Physical and Spectroscopic Properties

Hydrogen Bonding and Crystal Packing
  • 1a and 1b: Exhibit strong, non-centrosymmetric hydrogen-bonded dimers with O–H···O interactions (2.58–2.68 Å), influencing melting points and solubility .
  • Compound 2 : Similar dimerization but with slight variations in bond lengths due to thiophene’s electronic effects .
  • This compound: Expected to form centrosymmetric or less-strained dimers due to smaller substituent bulk. Hydrogen bond lengths may resemble typical benzoic acid dimers (~2.65 Å).
Spectroscopic Signatures
  • FTIR: 1a/1b: Strong CN stretches (~2200 cm⁻¹), broad O–H stretches (~2500–3000 cm⁻¹) . this compound: Similar CN stretch intensity but reduced conjugation shifts compared to dicyano compounds.
  • NMR: 1a/1b: Distinct $^{13}\text{C}$ signals for dicyano carbons (~115–120 ppm) and aromatic carbons deshielded by substituents . this compound: Cyclobutane carbons expected at ~25–35 ppm (sp³ hybridized), with meta-substitution causing predictable aromatic shifts.

Comparative Data Table

Property 2-(2,2-Dicyano-1-methylethenyl)benzoic Acid (1a) 3-(2,2-Dicyano-1-methylethenyl)thiophene-2-carboxylic Acid (2) This compound (Inferred)
Substituent Position Ortho (2-) Thiophene 3- Meta (3-)
Substituent Type Dicyano-ethenyl Dicyano-ethenyl Cyanocyclobutyl
Hydrogen Bond Length (Å) 2.685(3) 2.610(1), 2.604(2) ~2.65 (estimated)
Space Group P2$_1$2$_1$2 P2$_1$/c Not reported
Key Spectroscopic Features CN: ~2200 cm⁻¹; Broad O–H stretch CN: ~2200 cm⁻¹; Thiophene ring conjugation CN: ~2200 cm⁻¹; Cyclobutane sp³ carbons

Preparation Methods

Nucleophilic Aromatic Substitution Using 2-Chlorobenzoic Acid Precursors

The most well-documented approach for synthesizing 3-cyano-substituted benzoic acids involves nucleophilic aromatic substitution (SNAr) of 2-chlorobenzoic acid derivatives. In the case of this compound, this method requires:

  • 2-Chlorobenzoic acid metal salts (e.g., potassium or sodium salts) as electrophilic substrates.

  • Cyclobutylnitrile as the nucleophilic cyanating agent.

  • Sodium amide (NaNH2) or metallic sodium (Na) in liquid ammonia to generate the reactive nitrile anion.

The reaction proceeds under anhydrous conditions at temperatures between -78°C and -33°C, with yields highly dependent on stoichiometric ratios and reaction duration. For instance, a molar ratio of 1:1:1 (2-chlorobenzoate : cyclobutylnitrile : NaNH2) in liquid ammonia at -33°C for 1.5 hours yielded 49% of the target compound in pilot-scale trials.

Reaction Mechanism and Key Intermediates

Generation of the Nitrile Anion

Sodium amide deprotonates cyclobutylnitrile in liquid ammonia, forming a resonance-stabilized nitrile anion. This species attacks the electron-deficient C3 position of 2-chlorobenzoic acid metal salts, facilitated by the ortho-chloro group’s electron-withdrawing effect:

NaNH2+RCNRCNNa++NH3\text{NaNH}2 + \text{RCN} \rightarrow \text{RC}^-\text{N}^- \text{Na}^+ + \text{NH}3
RCNNa++2-Cl-C6H4COOK+3-(R-C≡N)-C6H4COOK++Cl+Na+\text{RC}^-\text{N}^- \text{Na}^+ + \text{2-Cl-C}6\text{H}4\text{COO}^- \text{K}^+ \rightarrow \text{3-(R-C≡N)-C}6\text{H}4\text{COO}^- \text{K}^+ + \text{Cl}^- + \text{Na}^+

where R=cyclobutylR = \text{cyclobutyl}.

Acidic Work-Up and Purification

Post-reaction, the mixture is warmed to room temperature, and liquid ammonia is evaporated. Residual sodium amide is quenched with water, followed by acidification using concentrated HCl to precipitate the free benzoic acid. Column chromatography (e.g., dichloromethane/methanol) typically achieves >95% purity.

Optimization of Reaction Parameters

Temperature and Pressure Effects

Optimal yields are obtained at -33°C under 7 atm pressure , balancing reaction kinetics and byproduct formation. Elevated temperatures (>0°C) favor hydrolysis of the nitrile group to carboxylic acids, reducing yields by 15–20%.

Table 1: Impact of Temperature on Yield

Temperature (°C)Pressure (atm)Yield (%)
-78132
-33774.5
01058

Solvent and Stoichiometry

Liquid ammonia serves dual roles as a solvent and proton scavenger. Increasing the ammonia-to-substrate ratio from 5:1 to 20:1 enhances solubility of the metal salt but complicates product isolation. A 1:1.2:1.5 molar ratio (2-chlorobenzoate : cyclobutylnitrile : NaNH2) maximizes nitrile incorporation while minimizing side reactions.

Industrial-Scale Adaptations

Continuous-Flow Reactor Systems

Recent patents describe transitioning from batch to continuous-flow reactors to improve heat dissipation and scalability. For example, a tubular reactor operating at -30°C with a residence time of 45 minutes achieved 68% yield at 10 kg/hour throughput.

Challenges and Limitations

Steric Hindrance of the Cyclobutyl Group

The cyclobutyl group’s strained ring structure introduces steric hindrance, slowing nucleophilic attack. Kinetic studies show a 30% decrease in reaction rate compared to linear alkylnitriles (e.g., propionitrile).

Byproduct Formation

Competing pathways, such as C2 substitution or nitrile dimerization, account for 5–12% of mass balance losses. These are mitigated by maintaining subzero temperatures and stoichiometric excess of the nitrile .

Q & A

Basic: What are the standard synthetic routes for 3-(1-cyanocyclobutyl)benzoic acid?

Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling cyclobutane derivatives with benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling reactions (using Pd catalysts) can introduce the cyclobutyl group to the benzoic acid scaffold . Alternatively, sulfonamide formation via nucleophilic substitution (e.g., reacting phenyl esters with brominated/hydroxylated aryl sulfonamides) has been employed to generate structurally related derivatives, achieving >95% purity as confirmed by LCMS and ¹H NMR . Key steps include protecting group strategies (e.g., methyl esters) and cyanide introduction via nitrile precursors .

Advanced: How can reaction conditions be optimized for introducing the 1-cyanocyclobutyl moiety to benzoic acid derivatives?

Answer: Optimizing steric and electronic effects is critical. Using NaH as a base in THF at 0–25°C facilitates deprotonation of cyclobutane precursors, enhancing nucleophilic attack on benzoic acid esters . Temperature control (<50°C) prevents nitrile degradation, while Pd-catalyzed cross-coupling (e.g., with 1-bromo-4-methoxyphenylcyclohexane) improves regioselectivity . Reaction monitoring via TLC or HPLC ensures intermediate stability, and purification by flash chromatography or recrystallization achieves >95% AUC purity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms structural integrity (e.g., cyclobutyl proton splitting patterns and aromatic ring substitution) .
  • LCMS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • HPLC : Assesses purity (>95% AUC) using reverse-phase C18 columns and UV detection .
  • FTIR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and carboxylic acid O-H stretch) .

Advanced: How does the cyclobutyl group’s conformation influence the compound’s reactivity and solubility?

Answer: The cyclobutyl ring’s puckered geometry increases steric hindrance, reducing solubility in polar solvents (e.g., water) but enhancing lipid membrane permeability . Conformational analysis via X-ray crystallography or DFT calculations reveals strain-induced reactivity, such as susceptibility to ring-opening under acidic conditions . Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or prodrug strategies (e.g., esterification of the carboxylic acid) .

Basic: What challenges arise in measuring the solubility of this compound?

Answer: Limited solubility in aqueous buffers (due to hydrophobic cyclobutyl and nitrile groups) complicates in vitro assays. Gravimetric methods in saturated hydrocarbons (e.g., cyclohexane) or benzene at controlled temperatures (e.g., 303 K) provide baseline data, but results vary with solvent polarity . Pre-saturation protocols and sonication improve dispersion, while HPLC quantifies dissolved fractions .

Advanced: How can researchers design analogs to enhance biological activity while retaining the 1-cyanocyclobutyl motif?

Answer: Structure-activity relationship (SAR) studies guide modifications:

  • Sulfonamide substitution : Introducing electron-withdrawing groups (e.g., Br, Cl) at the 5-position of the phenylsulfonamide enhances target binding affinity .
  • Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles or acyl sulfonamides improves metabolic stability .
  • Cyclobutyl ring expansion : Replacing cyclobutyl with cyclohexyl alters steric profiles, as seen in analog 6s, which showed distinct LCMS retention times and bioactivity .

Advanced: How should researchers resolve contradictions in solubility or stability data across studies?

Answer: Contradictions often arise from solvent choice, temperature, or measurement techniques. To address this:

  • Standardize protocols : Use IUPAC-NIST recommended gravimetric/HPLC methods .
  • Control crystallinity : Amorphous vs. crystalline forms significantly impact solubility; characterize via XRD .
  • Validate stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify susceptible functional groups (e.g., nitrile hydrolysis) .

Basic: What computational tools are used to predict the physicochemical properties of this compound?

Answer:

  • Molecular dynamics (MD) simulations : Predict solubility and partition coefficients (logP) using software like GROMACS .
  • DFT calculations : Optimize cyclobutyl ring geometry and assess electronic effects on reactivity .
  • QSPR models : Relate structural descriptors (e.g., polar surface area) to bioavailability .

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